Sodium glycerophosphate is a phosphoric ester of glycerol, often employed as a source of phosphate in various scientific research applications. It exists in two isomeric forms: α-sodium glycerophosphate and β-sodium glycerophosphate. While both forms can act as phosphate sources, the β-isomer is generally preferred due to its higher stability and prevalence in biological systems [, ]. Sodium glycerophosphate serves as a valuable reagent in numerous scientific disciplines, including biochemistry, cell biology, microbiology, and agriculture, due to its ability to provide a readily available source of phosphate for biological processes [, , ].
Sodium glycerophosphate is classified as a phosphate ester of glycerol. It is derived from glycerol and phosphoric acid through a series of chemical reactions. The compound is typically found as a white crystalline powder or in a hydrated form. It is soluble in water and has various applications in nutritional and pharmaceutical formulations.
The synthesis of sodium glycerophosphate can be achieved through several methods:
Sodium glycerophosphate has a molecular formula of C₃H₉NaO₄P. Its structure consists of a glycerol backbone with a phosphate group attached to one of its hydroxyl groups.
Sodium glycerophosphate participates in various chemical reactions:
Sodium glycerophosphate functions primarily as a source of phosphate in biological systems. Its mechanism involves:
Sodium glycerophosphate has diverse applications across various fields:
Sodium glycerophosphate is an organophosphorus compound with the chemical formula C₃H₇Na₂O₆P, corresponding to a molecular weight of 216.036 g/mol for the anhydrous form. It exists as a mixture of two isomeric forms: sn-glycerol-1-phosphate (alpha) and sn-glycerol-2-phosphate (beta). The beta isomer predominates in pharmaceutical preparations due to its higher biological relevance [4] [9]. The compound typically crystallizes as a hydrate, with common forms containing 5.5 molecules of water (C₃H₇Na₂O₆P · 5.5H₂O), increasing the molecular weight to 234.051 g/mol [8].
Key physicochemical properties include:
Table 1: Physicochemical Characterization of Sodium Glycerophosphate
Property | Specification | Conditions/Notes |
---|---|---|
Molecular Formula | C₃H₇Na₂O₆P (anhydrous) | PubChem CID 14754 |
Hydrate Form | C₃H₇Na₂O₆P · 5.5H₂O | CAS 55073-41-1 |
Molar Mass | 216.036 g/mol (anhydrous); 234.051 g/mol (hydrate) | Monoisotopic mass 215.9776 g/mol |
Melting Point | 98–100°C | Decomposition at 130°C |
Aqueous Solubility | >500 mg/mL | Forms pH 9.5 solutions |
Spectral Properties | λₘₐₓ 210 nm (UV) | Characteristic phosphate absorbance |
Synthesis involves esterification of glycerol with phosphoric acid, followed by salification with sodium carbonate under controlled conditions (120–145°C, pH 3.0–5.5). Post-synthesis refinement includes magnesium oxide treatment to eliminate residual phosphate impurities [9].
Sodium glycerophosphate serves as a prodrug, liberating inorganic phosphate (Pi) via enzymatic hydrolysis. This conversion is catalyzed by alkaline phosphatase (ALP), an enzyme abundant in serum, liver, and bone tissues. The hydrolysis follows first-order kinetics:
C₃H₇Na₂O₆P + H₂O → Na₂HPO₄ + C₃H₈O₃ (glycerol)
The reaction rate depends on ALP activity, which varies with physiological conditions (e.g., pH, temperature, and presence of cofactors like zinc and magnesium) [6] [8].
Bioavailability studies confirm that sodium glycerophosphate and inorganic phosphate salts achieve comparable serum phosphate concentrations. In a randomized crossover trial, equimolar doses (80 mmol) of sodium glycerophosphate and sodium phosphate reached peak serum Pi concentrations within 4 hours, with no statistically significant difference in area-under-the-curve (AUC₀₋₂₄ₕ) values [6].
Table 2: Hydrolysis Dynamics of Sodium Glycerophosphate
Factor | Impact on Hydrolysis | Clinical Relevance |
---|---|---|
Alkaline Phosphatase Activity | Directly proportional to hydrolysis rate | Reduced in hepatic impairment |
pH | Optimal at pH 9–10 | Slower in acidic environments |
Temperature | Increases rate (Q₁₀ ≈ 2) | Enhanced at 37°C vs. 25°C |
Cofactor Availability | Requires Mg²⁺/Zn²⁺ | Deficiency delays conversion |
The glycerol byproduct undergoes hepatic metabolism or renal excretion, posing no significant metabolic burden [2].
Intravenous administration of sodium glycerophosphate ensures complete bioavailability, circumventing gastrointestinal absorption variability. Key pharmacokinetic parameters include:
Table 3: Pharmacokinetic Parameters After Intravenous Dosing
Parameter | Sodium Glycerophosphate | Inorganic Sodium Phosphate | Statistical Equivalence |
---|---|---|---|
AUC₀₋₂₄ₕ (mmol·h/L) | 1.04 (90% CI: 1.00–1.07) | Reference | Bioequivalent |
Cₘₐₓ (mmol/L) | 0.85 (90% CI: 0.84–0.87) | Reference | Bioequivalent |
Ae₀₋₂₄ₕ (urinary) | 0.84 (90% CI: 0.77–0.92) | Reference | Marginally lower |
t₁/₂ (hours) | 2.06 | 2.06 | Identical |
Data adapted from a crossover study in healthy adults [6]. Minor differences in urinary phosphate excretion (Ae₀₋₂₄ₕ) were clinically insignificant.
Sodium glycerophosphate offers distinct advantages over inorganic phosphates (e.g., Na₂HPO₄, KH₂PO₄) in clinical formulations:
Table 4: Properties of Organic vs. Inorganic Phosphate Sources
Property | Sodium Glycerophosphate | Inorganic Phosphates |
---|---|---|
Solubility in Ca²⁺/Mg²⁺ solutions | High | Low (precipitation risk) |
pH of Solutions | ~9.5 | Variable (acidic/neutral) |
Enzymatic Conversion | Required (ALP-dependent) | Directly bioavailable |
Analytical Detection | Acid digestion + vanadate assay | Direct vanadate assay |
Compatibility in TPN | Excellent | Limited by precipitation |
Sodium glycerophosphate is therapeutically interchangeable with inorganic phosphates for hypophosphatemia correction, as confirmed by clinical studies [6]. Its organic structure provides physicochemical benefits in complex formulations without compromising phosphate delivery [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3